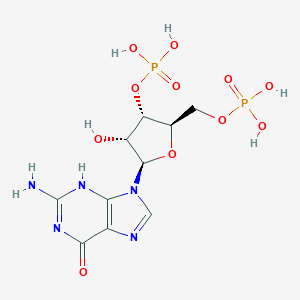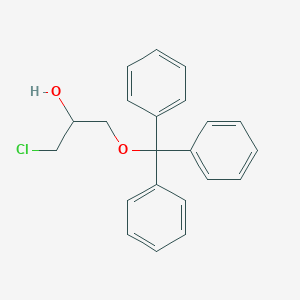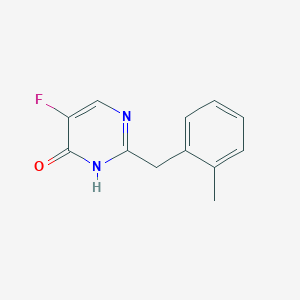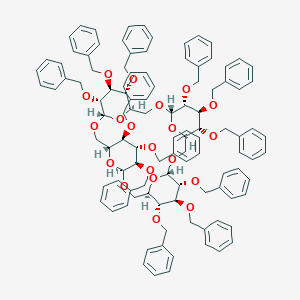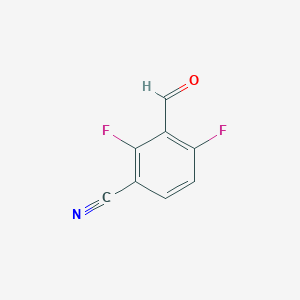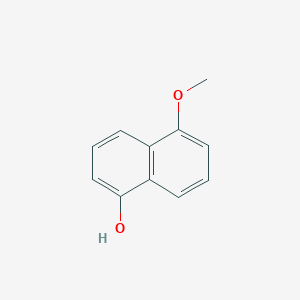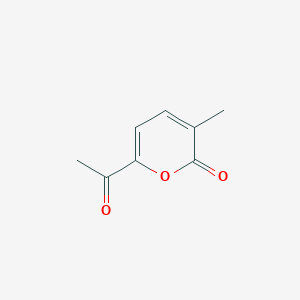
6-Acetyl-3-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-3-methyl-2H-pyran-2-one, also known as APM, is a natural compound that is found in various fruits, such as pineapple, mango, and passion fruit. It has been studied extensively for its potential applications in the food and pharmaceutical industries due to its unique flavor and aroma properties. In
Mechanism of Action
The mechanism of action of 6-Acetyl-3-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that 6-Acetyl-3-methyl-2H-pyran-2-one exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have direct antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect against oxidative stress and damage. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have anti-inflammatory effects, which may help to reduce inflammation and related diseases. 6-Acetyl-3-methyl-2H-pyran-2-one has also been shown to have antimicrobial effects, which may help to prevent the growth of harmful bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments is its unique flavor and aroma properties, which can help to enhance the sensory experience of the experiment. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one is relatively easy to synthesize and is readily available. However, one of the main limitations of using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use caution when handling and using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments.
Future Directions
There are several future directions for the study of 6-Acetyl-3-methyl-2H-pyran-2-one. One potential direction is the development of new synthesis methods for 6-Acetyl-3-methyl-2H-pyran-2-one that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 6-Acetyl-3-methyl-2H-pyran-2-one and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 6-Acetyl-3-methyl-2H-pyran-2-one at various concentrations, particularly in humans.
Synthesis Methods
6-Acetyl-3-methyl-2H-pyran-2-one can be synthesized using a variety of methods, including the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of acetylacetone with acetic anhydride in the presence of sulfuric acid. However, the most common method for synthesizing 6-Acetyl-3-methyl-2H-pyran-2-one is through the reaction of maltol with acetic anhydride in the presence of sulfuric acid.
Scientific Research Applications
6-Acetyl-3-methyl-2H-pyran-2-one has been extensively studied for its potential applications in the food and pharmaceutical industries. It is commonly used as a food flavoring agent due to its unique fruity aroma and sweet taste. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
properties
CAS RN |
146446-11-9 |
|---|---|
Product Name |
6-Acetyl-3-methyl-2H-pyran-2-one |
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6-acetyl-3-methylpyran-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)11-8(5)10/h3-4H,1-2H3 |
InChI Key |
AVPYWHNVUUFYRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(OC1=O)C(=O)C |
Canonical SMILES |
CC1=CC=C(OC1=O)C(=O)C |
synonyms |
2H-Pyran-2-one, 6-acetyl-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




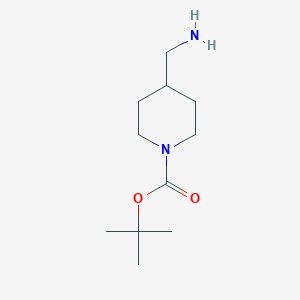

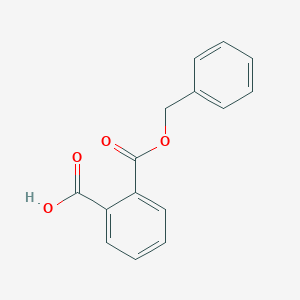
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
